D-allose 6-phosphate(2-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11O9P-2 |
|---|---|
Molecular Weight |
258.12 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/p-2/t3-,4+,5-,6+/m0/s1 |
InChI Key |
VFRROHXSMXFLSN-BGPJRJDNSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-] |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-] |
Origin of Product |
United States |
Biosynthetic Mechanisms and Precursor Pathways of D Allose 6 Phosphate 2
Enzymatic Phosphorylation of D-Allose
The most direct route to D-allose 6-phosphate involves the transfer of a phosphate (B84403) group to D-allose, a reaction catalyzed by specific kinases.
Hexokinase-Mediated Formation of D-Allose 6-Phosphate
Hexokinases (HXKs), enzymes that typically phosphorylate glucose, have been shown to exhibit activity towards D-allose. nih.govresearchgate.net This phosphorylation event, which yields D-allose 6-phosphate (A6P), is a crucial first step in D-allose-induced physiological responses in some organisms. nih.gov Studies in Oryza sativa (rice) and Arabidopsis have demonstrated that the biological effects of D-allose are dependent on its conversion to A6P by hexokinase. nih.govresearchgate.net The use of hexokinase inhibitors, such as D-mannoheptulose, diminishes these D-allose-induced effects, further highlighting the essential role of this phosphorylation step. nih.gov The inability of 6-deoxy-D-allose, a derivative that cannot be phosphorylated at the C6 position, to elicit similar biological responses provides strong evidence for the necessity of C6-phosphorylation by hexokinase. nih.govoup.com
D-Allose Kinase Activity in D-Allose 6-Phosphate Synthesis
In addition to the general activity of hexokinases, a more specific enzyme, D-allose kinase (AlsK), plays a significant role in the synthesis of D-allose 6-phosphate. nih.govuniprot.org This enzyme, belonging to the transferase family, specifically catalyzes the ATP-dependent phosphorylation of D-allose to D-allose 6-phosphate. uniprot.orgwikipedia.org Found in organisms like Escherichia coli, D-allose kinase is a key component of the D-allose catabolic pathway. nih.govuniprot.org The catalytic efficiency of D-allose kinase for D-allose is substantially higher than for other sugars like D-glucose, indicating its specialized role in D-allose metabolism. uniprot.org Transgenic studies have shown that increasing the expression of D-allose kinase leads to a higher synthesis of D-allose 6-phosphate. oup.comoup.com
De Novo Biosynthesis Routes via Phosphate Sugars
D-allose 6-phosphate can also be synthesized from other more common sugar phosphates through a series of enzymatic conversions. This de novo pathway provides an alternative route for the production of this phosphorylated rare sugar.
Conversion from D-Fructose 6-Phosphate and D-Psicose 6-Phosphate
A key pathway for the de novo synthesis of D-allose 6-phosphate begins with D-fructose 6-phosphate (F6P), a central intermediate in glycolysis. researchgate.net In Escherichia coli, a biosynthetic pathway has been identified where F6P is first epimerized to D-psicose 6-phosphate (P6P). researchgate.netresearchgate.net This intermediate, P6P, is then isomerized to form D-allose 6-phosphate. researchgate.netresearchgate.net This multi-step conversion allows for the synthesis of D-allose 6-phosphate from a readily available precursor in the central carbon metabolism. researchgate.net
Role of D-Allulose 6-Phosphate 3-Epimerase (AlsE)
The initial step in the de novo pathway, the conversion of D-fructose 6-phosphate to D-psicose 6-phosphate (also known as D-allulose 6-phosphate), is catalyzed by D-allulose 6-phosphate 3-epimerase (AlsE). nih.govresearchgate.netresearchgate.net This enzyme facilitates the reversible epimerization at the C3 position of the hexulose 6-phosphates. uniprot.orgrcsb.org AlsE is a crucial component of the D-allose catabolic pathway in E. coli and enables the entry of D-fructose 6-phosphate into the pathway leading to D-allose 6-phosphate. nih.govrcsb.org
Contribution of D-Allose 6-Phosphate Isomerase/D-Ribose-5-Phosphate Isomerase B (RpiB)
The final step in this de novo synthesis route, the isomerization of D-psicose 6-phosphate to D-allose 6-phosphate, is carried out by D-allose 6-phosphate isomerase, which is often identical to D-ribose-5-phosphate isomerase B (RpiB). researchgate.netresearchgate.net While RpiB is known for its role in the pentose (B10789219) phosphate pathway, it also exhibits activity towards hexose (B10828440) phosphates, including the interconversion of D-psicose 6-phosphate and D-allose 6-phosphate. nih.govnih.gov This promiscuous activity of RpiB is leveraged in engineered metabolic pathways to produce D-allose 6-phosphate from D-psicose 6-phosphate. researchgate.netresearchgate.net However, some research suggests that in certain contexts, RpiB may not efficiently catalyze this conversion, indicating the potential involvement of other specific isomerases. koreascience.kr
Thermodynamic Considerations in D-Allose 6-Phosphate Biosynthesis
The biosynthesis of D-allose 6-phosphate is a thermodynamically sensitive process, governed by the principles of Gibbs free energy, which dictate the spontaneity and equilibrium position of the involved biochemical reactions. libretexts.org The primary route for the formation of D-allose 6-phosphate involves the isomerization of D-psicose 6-phosphate, a reaction catalyzed by the enzyme D-allose-6-phosphate isomerase. researchgate.net
The standard Gibbs free energy change (ΔG°') for the isomerization of D-fructose-6-phosphate to D-psicose-6-phosphate and subsequently to D-allose-6-phosphate is positive, indicating that the reaction is not thermodynamically favorable under standard conditions. researchgate.netresearchgate.net Specifically, the conversion of D-fructose to D-allose, a related pathway, has a predicted ΔG'° of +2.4 kJ/mol, which highlights the inherent thermodynamic barrier to forming the allose configuration. researchgate.netresearchgate.net This positive value signifies that the equilibrium of the reaction favors the precursor, D-psicose 6-phosphate, thus limiting the yield of D-allose 6-phosphate. mdpi.comresearchgate.net
To overcome this unfavorable equilibrium, biological systems employ several strategies. One key mechanism is the coupling of the D-allose 6-phosphate synthesis with a subsequent, highly exergonic (energy-releasing) reaction. The dephosphorylation of D-allose 6-phosphate to D-allose, for instance, is a thermodynamically very favorable step, with a predicted standard transformed Gibbs free energy change (ΔG'm) of -15.5 kJ/mol to -35.7 kJ/mol under typical physiological concentrations. researchgate.netresearchgate.netnih.gov This highly negative ΔG'm value acts as a thermodynamic "pull," effectively driving the preceding unfavorable isomerization reaction forward by keeping the concentration of the product, D-allose 6-phosphate, low. researchgate.netresearchgate.net
The table below provides an overview of the thermodynamic parameters associated with key reactions in and related to the biosynthesis of D-allose 6-phosphate.
Metabolic Interconversion and Enzymology of D Allose 6 Phosphate 2
Enzymatic Isomerization Reactions
The primary enzymatic transformation of D-allose 6-phosphate is its isomerization to a ketose-phosphate counterpart, a reaction catalyzed by specific isomerases.
The key isomerization reaction involving D-allose 6-phosphate is its conversion to D-allulose 6-phosphate (also known as D-psicose 6-phosphate). This reaction is formally defined as D-allose 6-phosphate isomerase activity. ebi.ac.uk The catalyzed reaction is:
D-allose-6-phosphate <=> D-allulose-6-phosphate ebi.ac.uk
This enzymatic step is a crucial part of the D-allose catabolic pathway. nih.gov In some microorganisms, this activity is not performed by a dedicated D-allose 6-phosphate isomerase but is a secondary function of other enzymes, most notably Ribose-5-phosphate (B1218738) isomerase B (RpiB). nih.govdiva-portal.org For instance, the RpiB from Escherichia coli is recognized as a functional D-allose-6-phosphate isomerase. nih.govdiva-portal.org The product, D-allulose 6-phosphate, can be further metabolized, linking the D-allose pathway to central carbon metabolism. uniprot.org
Ribose-5-phosphate isomerase B (RpiB) is an enzyme primarily known for its role in the pentose (B10789219) phosphate (B84403) pathway, where it interconverts D-ribose 5-phosphate and D-ribulose 5-phosphate. nih.govdiva-portal.org However, studies on RpiB orthologs from different bacterial species have revealed significant variations in their substrate specificity, particularly concerning their ability to act on D-allose 6-phosphate. nih.gov
The Ribose-5-phosphate isomerase B (RpiB) from Escherichia coli (E. coli) exhibits a notable dual functionality. nih.gov While its primary role is in the pentose phosphate pathway, it efficiently catalyzes the isomerization of D-allose 6-phosphate (All6P) to D-allulose 6-phosphate. nih.govmdpi.comresearchgate.net This secondary role, termed All6P isomerase (Allpi) activity, is a key component of the D-allose utilization pathway in E. coli. diva-portal.orgresearchgate.net The enzyme is also referred to as AlsB in the context of allose metabolism. nih.gov
Kinetic studies have demonstrated that E. coli RpiB is an efficient catalyst for the ribose 5-phosphate isomerization, with kinetic constants comparable to its functional homolog, RpiA. nih.gov This efficiency extends to its activity on D-allose 6-phosphate. nih.gov The ability of E. coli RpiB to process both five-carbon and six-carbon sugar phosphates distinguishes it from its orthologs in other species. nih.gov
| Enzyme | Organism | Substrate(s) | Function | Citation |
| Ribose-5-Phosphate Isomerase B (RpiB/AlsB) | Escherichia coli | D-ribose-5-phosphate, D-allose-6-phosphate | Isomerization | nih.govmdpi.comnih.gov |
In stark contrast to the E. coli enzyme, the Ribose-5-phosphate isomerase B (RpiB) from Mycobacterium tuberculosis demonstrates a significant divergence in substrate specificity. nih.gov Kinetic studies have unequivocally shown that the M. tuberculosis RpiB has no isomerase activity towards D-allose 6-phosphate. nih.govuniprot.org
Instead of serving as a substrate, D-allose 6-phosphate acts as an inhibitor of the M. tuberculosis RpiB's primary function of isomerizing D-ribose 5-phosphate. nih.govmdpi.comresearchgate.netrcsb.org Structural studies comparing the active sites of the E. coli and M. tuberculosis enzymes have identified key differences that account for this disparity in catalytic activity. nih.gov This specificity divergence highlights the evolutionary adaptation of RpiB enzymes to the specific metabolic needs of their host organisms. nih.govdiva-portal.org
| Enzyme | Organism | Interaction with D-Allose 6-Phosphate | Citation |
| Ribose-5-Phosphate Isomerase B (RpiB) | Mycobacterium tuberculosis | Inhibition (No catalytic activity) | nih.govmdpi.comresearchgate.netuniprot.org |
| Ribose-5-Phosphate Isomerase B (RpiB) | Trypanosoma cruzi | Inhibition (No catalytic activity) | rcsb.org |
Comparative Enzymology of Ribose-5-Phosphate Isomerase B (RpiB) Orthologs
Escherichia coli RpiB Kinetic Characteristics
Dephosphorylation Processes and Enzymes Involved
The dephosphorylation of D-allose 6-phosphate to yield D-allose is a thermodynamically favorable reaction that can serve to pull carbon flux through a biosynthetic pathway. researchgate.netresearchgate.net This step is critical in engineered metabolic pathways designed for the production of D-allose. researchgate.netresearchgate.net While specific D-allose-6-phosphate phosphatases are not extensively characterized, various native phosphatases in organisms like E. coli are presumed to have activity towards this substrate. researchgate.net
In engineered E. coli strains, enzymes such as hexitol (B1215160) phosphatase A (HxpA) have been utilized for the dephosphorylation step in D-allose biosynthesis. researchgate.net Another related process involves the dephosphorylation of the isomer D-allulose 6-phosphate by allulose-6-phosphate phosphatase (A6PP) to produce D-allulose. nih.govresearchgate.net The reverse reaction, the phosphorylation of D-allose to D-allose 6-phosphate, is catalyzed by kinases such as D-allose kinase (AlsK) or hexokinase (HXK). nih.govnih.govcdnsciencepub.com
Integration into Central Carbon Metabolism
The metabolism of D-allose 6-phosphate is integrated with the central carbon metabolism (CCM) of the cell, which includes key pathways like glycolysis and the pentose phosphate pathway. d-nb.infoasm.org The catabolic pathway for D-allose in organisms like E. coli channels this rare sugar into the mainstream metabolic network. nih.govresearchgate.net
The process begins with the phosphorylation of D-allose to D-allose 6-phosphate. nih.gov Following isomerization to D-allulose 6-phosphate, the enzyme D-allulose-6-phosphate 3-epimerase (AlsE) catalyzes its reversible epimerization to D-fructose 6-phosphate. nih.govuniprot.org D-fructose 6-phosphate is a pivotal intermediate in glycolysis. nih.gov This conversion effectively links the D-allose degradation pathway to the Embden-Meyerhof-Parnas (EMP) pathway. asm.org By entering the central metabolic pathways, the carbon from D-allose can be utilized for energy production or as a precursor for the biosynthesis of other essential molecules, such as nucleic acids via the pentose phosphate pathway. nih.govdiva-portal.orgresearchgate.net
Connections to Glycolysis and Pentose Phosphate Pathway
The metabolic fate of D-allose 6-phosphate is intricately linked to the central energy-yielding and biosynthetic pathways of glycolysis and the pentose phosphate pathway (PPP). Organisms capable of metabolizing D-allose convert it into intermediates that are common to these core pathways.
The entry of D-allose into metabolism begins with its phosphorylation to D-allose 6-phosphate, a reaction catalyzed by allokinase (AlsK) , utilizing ATP as the phosphate donor. wikipedia.orgcdnsciencepub.com Once formed, D-allose 6-phosphate is not a direct participant in the main glycolytic or PPP sequences. Instead, it undergoes a series of enzymatic transformations to become an intermediate of glycolysis. cdnsciencepub.comfrontiersin.org
The established pathway in microorganisms like Escherichia coli and Aerobacter aerogenes involves a three-step conversion to the glycolytic intermediate, fructose-6-phosphate (B1210287). cdnsciencepub.comfrontiersin.org
Phosphorylation: D-Allose is phosphorylated by allokinase (AlsK) to yield D-allose 6-phosphate. wikipedia.orgfrontiersin.org
Isomerization: Allose-6-phosphate isomerase (AlsI) , also known as ribose-5-phosphate isomerase B (RpiB) in E. coli, catalyzes the isomerization of D-allose 6-phosphate to D-allulose 6-phosphate. mimedb.orgnih.govrhea-db.org This step is crucial as it converts the aldose phosphate into a ketose phosphate. The enzyme from E. coli can efficiently catalyze this reaction, whereas the ortholog from Mycobacterium tuberculosis cannot, and is instead inhibited by D-allose 6-phosphate. nih.gov
Epimerization: D-allulose-6-phosphate 3-epimerase (AlsE) catalyzes the final step, the epimerization of D-allulose 6-phosphate at the C3 position to produce fructose-6-phosphate . nih.govosti.gov Fructose-6-phosphate is a key intermediate in the glycolytic pathway, capable of being further metabolized to generate ATP and pyruvate. nih.gov
This sequence effectively provides a metabolic route for D-allose to be funneled into glycolysis. cdnsciencepub.com The connection to the pentose phosphate pathway is primarily through the shared enzyme, ribose-5-phosphate isomerase B , which has dual functionality as an allose-6-phosphate isomerase. nih.gov The PPP itself branches from glycolysis at the level of glucose-6-phosphate and is essential for producing NADPH and the precursors for nucleotide synthesis, such as ribose-5-phosphate. khanacademy.orggenome.jpnih.gov By converting D-allose into fructose-6-phosphate, the cell can also indirectly supply intermediates to the non-oxidative branch of the PPP. frontiersin.org
Table 1: Key Enzymes in the Conversion of D-Allose to a Glycolytic Intermediate
| Enzyme | EC Number | Reaction Catalyzed | Metabolic Pathway Connection |
| Allokinase (AlsK) | 2.7.1.55 | D-Allose + ATP → D-Allose 6-phosphate + ADP | Entry into allose-specific pathway |
| Allose-6-phosphate isomerase (AlsI) / Ribose-5-phosphate isomerase B (RpiB) | 5.3.1.6 | D-Allose 6-phosphate ⇌ D-Allulose 6-phosphate | Links allose metabolism to a PPP enzyme family; prepares for entry into glycolysis. nih.govrhea-db.org |
| D-Allulose-6-phosphate 3-epimerase (AlsE) | 5.1.3.- | D-Allulose 6-phosphate ⇌ D-Fructose 6-phosphate | Direct entry into Glycolysis. nih.govuniprot.org |
Regulation within Carbohydrate Metabolic Networks
In bacteria such as E. coli and Listeria monocytogenes, the genes required for D-allose catabolism are organized into operons, commonly referred to as the als operon. frontiersin.orgfrontiersin.org In E. coli, these genes are organized into two adjacent operons. One contains the alsI gene (allose-6-phosphate isomerase), while the other includes genes for a transport system (alsB, alsA, alsC), allokinase (alsK), and allulose-6-phosphate epimerase (alsE). frontiersin.orgfrontiersin.org The expression of this system is controlled by a negative regulator, AlsR , which means the enzymes are typically only synthesized in the presence of D-allose. frontiersin.org This inducibility was observed in Aerobacter aerogenes, where cells grown on glucose show minimal ability to phosphorylate D-allose, but this activity increases substantially upon growth in the presence of D-allose. cdnsciencepub.com
The initial phosphorylation of D-allose is a critical regulatory point. In plants, this step is carried out by hexokinase , a key glycolytic enzyme that also phosphorylates glucose. researchgate.net The phosphorylation of D-allose to D-allose 6-phosphate is essential for its biological activity. researchgate.netresearchgate.net For example, D-allose-induced changes in gene expression in rice and Arabidopsis, such as the suppression of gibberellin-responsive genes and the induction of abscisic acid (ABA) biosynthesis and signaling genes, are dependent on its conversion to D-allose 6-phosphate by hexokinase. jst.go.jp This indicates that D-allose 6-phosphate, or a downstream metabolite, acts as a signaling molecule that integrates with the broader sugar-sensing and hormonal networks of the plant.
Furthermore, metabolic crosstalk provides another layer of regulation. As seen in Mycobacterium tuberculosis, D-allose 6-phosphate can act as a competitive inhibitor of ribose-5-phosphate isomerase B, preventing it from processing its primary substrate, ribose-5-phosphate. nih.gov This inhibitory action demonstrates a direct regulatory link where an intermediate of allose metabolism can influence the flux through the pentose phosphate pathway.
Table 2: Regulatory Components of D-Allose Metabolism in E. coli
| Gene/Regulator | Encoded Protein/Function | Role in Regulation |
| alsR | AlsR protein | Negative regulator; represses the als operon in the absence of D-allose. frontiersin.org |
| alsK | Allokinase | Catalyzes the first committed step; its expression is induced by D-allose. frontiersin.org |
| alsI | Allose-6-phosphate isomerase | Key isomerization step; its expression is induced by D-allose. frontiersin.orgfrontiersin.org |
| alsE | D-Allulose-6-phosphate 3-epimerase | Final conversion to a glycolytic intermediate; expression is induced by D-allose. frontiersin.orgfrontiersin.org |
| Hexokinase (in plants) | Hexokinase | Phosphorylates D-allose; acts as a sensor and key entry point for D-allose to exert regulatory effects on plant gene expression. researchgate.netjst.go.jp |
Cellular and Molecular Biological Functions of D Allose 6 Phosphate 2
Roles in Stress Response and Defense Mechanisms
The conversion of D-allose to D-allose 6-phosphate is a pivotal first step in initiating a cascade of defense responses within plant cells. This phosphorylation event, catalyzed by hexokinase, transforms D-allose into a potent signaling molecule that triggers a state of heightened defense against pathogens.
Induction of Plant Defense Responses (e.g., in Oryza sativa)
In rice (Oryza sativa), the application of D-allose has been shown to confer resistance against the bacterial blight pathogen, Xanthomonas oryzae pv. oryzae. researchgate.net This resistance is not attributed to D-allose itself, but rather to its intracellular conversion to D-allose 6-phosphate. Studies have demonstrated that transgenic rice plants engineered to have increased synthesis of D-allose 6-phosphate exhibit heightened sensitivity and a more robust defense response to D-allose treatment. researchgate.net Conversely, decreasing the levels of D-allose 6-phosphate reduces this sensitivity. researchgate.net The defense responses elicited include the formation of lesion mimics, which are localized cell death areas that can limit pathogen spread, and the expression of pathogenesis-related (PR) protein genes. researchgate.netresearchgate.net These PR proteins have known antimicrobial activities and are hallmarks of a plant's induced resistance. apsnet.org
Activation of Reactive Oxygen Species (ROS) Generation Pathways
A key component of the defense mechanism triggered by D-allose 6-phosphate is the rapid generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). researchgate.net ROS act as signaling molecules and are directly toxic to invading pathogens. researchgate.net The production of ROS is a crucial step for the subsequent induction of lesion mimic formation and the expression of defense-related genes. researchgate.net The importance of ROS in this pathway is underscored by the fact that the defense responses induced by D-allose can be suppressed by treatment with ROS scavengers like ascorbic acid. researchgate.net
Regulation of NADPH Oxidase and D-Glucose 6-Phosphate Dehydrogenase Activity
The generation of ROS in response to D-allose 6-phosphate is mediated by the activation of NADPH oxidase. researchgate.netresearchgate.net This enzyme, located in the plasma membrane, facilitates the production of superoxide, a precursor to other ROS. Research has shown that transgenic rice plants overexpressing an NADPH oxidase gene (OsrbohC) are more sensitive to D-allose. researchgate.net The activity of NADPH oxidase is dependent on a supply of its substrate, NADPH. D-allose 6-phosphate indirectly ensures this supply by influencing the activity of D-glucose 6-phosphate dehydrogenase (G6PDH). researchgate.net G6PDH is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway that produces NADPH. researchgate.net Studies using a G6PDH-defective rice mutant revealed a reduced sensitivity to D-allose, which was restored upon complementation with a functional OsG6PDH1 gene, confirming the critical role of G6PDH in this defense signaling pathway. researchgate.net
Signaling Pathways and Gene Expression Modulation
D-allose 6-phosphate acts as a signaling molecule that influences major developmental and stress-related pathways in plants, primarily through hexokinase-dependent signaling and by modulating the expression of genes related to the phytohormone abscisic acid (ABA).
Hexokinase-Dependent Signaling in Plant Growth Regulation
The phosphorylation of D-allose by hexokinase (HXK) is the initial and essential step for its biological activity. nih.gov This has been demonstrated by the use of hexokinase inhibitors, which suppress the defense responses mediated by D-allose. researchgate.net Furthermore, a structural analog of D-allose, 6-deoxy-D-allose, which cannot be phosphorylated, fails to induce resistance. researchgate.net This hexokinase-dependent pathway is not only crucial for defense but also for growth regulation. D-allose treatment has been observed to inhibit plant growth, and this effect is also contingent on its phosphorylation by hexokinase. researchgate.netnih.gov In Arabidopsis, D-allose fails to inhibit growth in a hexokinase mutant (gin2), but this effect is restored when a functional hexokinase gene is reintroduced. nih.govresearchgate.net This indicates that D-allose 6-phosphate, the product of the hexokinase reaction, is the active molecule that integrates into the plant's sugar signaling network to control growth processes. nih.govharvard.edu
Up-regulation of Abscisic Acid (ABA) Biosynthesis Genes
D-allose 6-phosphate signaling intersects with the signaling pathway of the phytohormone abscisic acid (ABA), a key regulator of various stress responses and developmental processes. Studies in rice have shown that treatment with D-allose leads to the up-regulation of several ABA biosynthesis genes, including OsNCED1, OsNCED2, and OsNCED3. nih.govresearchgate.net This subsequently leads to an increase in the endogenous levels of ABA. researchgate.net The induction of these genes is dependent on the phosphorylation of D-allose by hexokinase. nih.gov Furthermore, D-allose treatment also up-regulates the expression of OsABF1, a transcription factor involved in ABA signaling. nih.gov Overexpression of OsABF1 in rice results in increased sensitivity to D-allose, highlighting the role of this transcription factor in mediating the effects of D-allose 6-phosphate on growth inhibition. nih.gov
Influence on Gene Expression in Arabidopsis thaliana (e.g., AtABI5)
The phosphorylation of the rare sugar D-allose into D-allose 6-phosphate(2-) is a critical step for its biological activity within plant cells, particularly in regulating gene expression. In the model plant Arabidopsis thaliana, D-allose 6-phosphate(2-) has been identified as the key molecule responsible for upregulating the expression of the AtABI5 gene. researchgate.netjst.go.jp The AtABI5 gene is an ortholog of the rice gene OsABF1 and serves as a positive regulator in the abscisic acid (ABA) signaling pathway. jst.go.jp
Research has demonstrated that the influence of D-allose on AtABI5 expression is entirely dependent on its conversion to D-allose 6-phosphate(2-) by the enzyme hexokinase. researchgate.netjst.go.jp In experiments comparing wild-type Arabidopsis with a hexokinase mutant (gin2), D-allose treatment significantly increased AtABI5 mRNA levels in wild-type seedlings. researchgate.net However, this upregulation was absent in the gin2 mutant, which is deficient in hexokinase activity and thus cannot efficiently phosphorylate D-allose. researchgate.net Furthermore, when the gin2 mutant was genetically complemented with a functional hexokinase gene (gin2/35S::AtHXK1), its response to D-allose, including the upregulation of AtABI5, was restored. researchgate.net Conversely, complementing the mutant with a non-functional hexokinase (S177A point mutation) did not restore the D-allose-induced gene expression. researchgate.net This provides conclusive evidence that D-allose 6-phosphate(2-), the product of hexokinase activity, is the active compound that triggers the downstream signaling cascade leading to increased AtABI5 expression. researchgate.net
Table 1: Effect of D-Allose on AtABI5 Gene Expression in Arabidopsis thaliana Genotypes
| Genotype | Treatment | Relative AtABI5 Expression | Reference |
|---|---|---|---|
| Wild Type (WT) | Control (No D-allose) | Baseline | researchgate.net |
| Wild Type (WT) | + 0.05% D-allose | Upregulated | researchgate.net |
| gin2 (Hexokinase Mutant) | + 0.05% D-allose | No significant change | researchgate.net |
| gin2/35S::AtHXK1 (Complemented) | + 0.05% D-allose | Upregulated | researchgate.net |
| gin2/35S::S177A (Non-functional Hexokinase) | + 0.05% D-allose | No significant change | researchgate.net |
Metabolic Regulation and Homeostasis
Contribution to Rare Sugar Metabolism
D-allose 6-phosphate(2-) is a central intermediate in the metabolism of D-allose, a monosaccharide that is scarce in nature. nih.gov The metabolic activation of D-allose in organisms from bacteria to plants begins with its phosphorylation by a kinase, typically hexokinase, to form D-allose 6-phosphate(2-). nih.govresearchgate.net This initial conversion is an essential gateway for the biological effects of D-allose. nih.govresearchgate.net
Studies in rice (Oryza sativa) have highlighted the pivotal role of D-allose 6-phosphate(2-) levels in mediating cellular responses. nih.gov For instance, transgenic rice plants engineered to express E. coli AlsK, a D-allose kinase, showed increased synthesis of D-allose 6-phosphate(2-) and were consequently more sensitive to the effects of D-allose. nih.govresearchgate.net In contrast, transgenic rice expressing E. coli AlsI, a D-allose 6-phosphate isomerase, exhibited reduced sensitivity. nih.govresearchgate.net The AlsI enzyme decreases the intracellular concentration of D-allose 6-phosphate(2-) by converting it into D-psicose 6-phosphate. nih.gov These findings underscore that the cellular concentration of D-allose 6-phosphate(2-) is a tightly regulated node in rare sugar metabolism, dictating the magnitude of the plant's response. nih.gov
Once formed, D-allose 6-phosphate(2-) can be further metabolized. One known pathway involves the enzyme D-allose 6-phosphate isomerase, which catalyzes the reversible conversion of D-allose 6-phosphate(2-) to D-allulose 6-phosphate. ebi.ac.uk
Table 2: Key Enzymes in the Metabolism of D-Allose 6-Phosphate(2-)
| Enzyme | Reaction | Effect on D-Allose 6-Phosphate(2-) Level | Reference |
|---|---|---|---|
| Hexokinase | D-allose + ATP → D-allose 6-phosphate(2-) + ADP | Increase | nih.gov |
| D-allose kinase (e.g., AlsK) | D-allose + ATP → D-allose 6-phosphate(2-) + ADP | Increase | nih.gov |
| D-allose 6-phosphate isomerase (e.g., AlsI) | D-allose 6-phosphate(2-) ⇌ D-psicose 6-phosphate | Decrease | nih.gov |
| D-allose 6-phosphate isomerase | D-allose 6-phosphate(2-) ⇌ D-allulose 6-phosphate | Decrease | ebi.ac.uk |
Impact on Cellular Substrate Availability
The formation and subsequent accumulation of D-allose 6-phosphate(2-) can significantly impact cellular homeostasis by altering the availability of key metabolic substrates. Unlike common sugar phosphates such as glucose 6-phosphate, D-allose 6-phosphate(2-) is not readily catabolized by the central glycolytic pathway. researchgate.net Its accumulation can therefore interfere with normal sugar metabolism, potentially by inhibiting glycolytic enzymes. researchgate.netmdpi.com This interference disrupts the normal flow of substrates through glycolysis, affecting energy production and the synthesis of metabolic precursors. researchgate.net
Furthermore, the presence of D-allose 6-phosphate(2-) has been shown to influence other interconnected metabolic pathways. In rice, the defense-inducing effects of D-allose are mediated by D-allose 6-phosphate(2-) and are linked to the activation of NADPH oxidase. nih.govresearchgate.net This activation is dependent on the activity of D-glucose 6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the pentose phosphate pathway (PPP). nih.gov A G6PDH-defective mutant was found to be less sensitive to D-allose, indicating that D-allose 6-phosphate(2-) likely modulates the flux through the PPP. nih.gov By influencing G6PDH activity, D-allose 6-phosphate(2-) affects the availability of NADPH, a critical reducing agent for both defense responses and various anabolic processes. nih.gov This demonstrates that D-allose 6-phosphate(2-) acts not just as a signaling molecule but also as a metabolic effector that can alter the availability and allocation of fundamental substrates like NADPH and glycolytic intermediates. researchgate.netnih.gov
Analytical Methodologies and Biotechnological Applications in D Allose 6 Phosphate 2 Research
Approaches for Detection and Quantification
Accurate detection and quantification of D-allose 6-phosphate are fundamental for elucidating its role in biological systems. Various sophisticated methods are employed to measure its concentration and characterize its structure.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) stands out as a highly selective and sensitive method for the analysis of sugar phosphates like D-allose 6-phosphate. chromatographyonline.comthermofisher.com This technique allows for the direct determination of phosphorylated carbohydrates in complex biological samples without the need for derivatization. chromatographyonline.com For instance, HPAE-PAD has been successfully used to separate and quantify mannose-6-phosphate, a structural isomer of allose-6-phosphate, in acid-hydrolyzed glycoprotein (B1211001) samples, demonstrating its utility for similar compounds. chromatographyonline.com The separation is often achieved using columns like the CarboPac PA200, which effectively resolves different sugar phosphates. chromatographyonline.comlcms.cz
Spectrophotometric assays provide an alternative, often enzyme-coupled, approach for quantification. A continuous, coupled-enzyme assay can be used to quantify related sugar phosphates by monitoring the change in absorbance of NAD(P)H at 340 nm. nih.gov For example, the conversion of D-allulose 6-phosphate can be measured by coupling the reaction to phosphoglucoisomerase and glucose-6-phosphate dehydrogenase, which results in the reduction of NADP+. nih.gov Similarly, a colorimetric method developed for α-D-mannose 1-phosphate involves a cascade of enzymatic reactions that ultimately convert the analyte to D-glucose 6-phosphate, which is then measured spectrophotometrically. jst.go.jp High-performance liquid chromatography (HPLC) has also been employed to detect the levels of D-allose 6-phosphate in biological tissues, such as plant leaves. nih.gov
Table 1: Comparison of Analytical Techniques for Sugar Phosphate (B84403) Detection
| Technique | Principle | Common Application | Advantages |
|---|---|---|---|
| HPAE-PAD | Anion-exchange chromatography separation followed by electrochemical detection. | Quantification of underivatized sugar phosphates in biological matrices. chromatographyonline.comthermofisher.com | High sensitivity and selectivity; no derivatization required. chromatographyonline.com |
| Spectrophotometry | Enzyme-coupled reactions leading to a change in absorbance (e.g., NAD(P)H at 340 nm). nih.gov | Continuous monitoring of enzyme kinetics and endpoint quantification. nih.gov | Can be configured for high-throughput screening. |
| HPLC | Separation based on polarity or other physical properties. | Analysis of D-allose 6-phosphate content in plant extracts. nih.gov | Versatile and widely available. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural confirmation of D-allose 6-phosphate. Both ¹H and ³¹P NMR are routinely used to verify the identity and purity of the synthesized or isolated compound. nih.gov The ³¹P NMR spectrum is particularly useful for monitoring the progress of reactions involving D-allose 6-phosphate, as the phosphorus signal provides a clear marker for the phosphorylated state. nih.gov
Detailed structural information is obtained from specific chemical shifts and coupling constants. For D-allose 6-phosphate in D₂O, characteristic proton (¹H) and phosphorus (³¹P) NMR signals have been reported. nih.gov Two-dimensional (2D) NMR techniques, such as HSQC-TOCSY, are invaluable for resolving complex spectra where signal overlap is common, allowing for the complete assignment of all ¹H and ¹³C resonances and the full definition of the molecule's covalent structure. acs.org ¹³C-NMR spectroscopy is also instrumental in establishing the predominant structures of sugar phosphates as they exist in aqueous solutions. researchgate.net
Table 2: Reported NMR Data for D-Allose 6-Phosphate
| Nucleus | Spectrometer Frequency | Solvent | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Reference |
|---|---|---|---|---|---|
| ¹H | 500 MHz | D₂O | 4.72 (d), 4.01 (t), 3.93 (m), 3.82 (m), 3.71 (q) | J = 8.28, J = 2.98, J = 4.77 | nih.gov |
| ³¹P | 500 MHz | D₂O | 5.66 (t) | J = 6.53 | nih.gov |
Chromatographic and Spectrophotometric Techniques
Metabolic Engineering and Synthetic Biology Strategies
The production of D-allose 6-phosphate for research and potential applications often involves biotechnological approaches, including the manipulation of microbial systems and the engineering of specific enzymes.
Escherichia coli is a key organism for studying and producing D-allose 6-phosphate, as it possesses a native D-allose degradation pathway. nih.gov The genes responsible for this metabolism are located in the als operon, which encodes for essential enzymes including D-allose kinase (AlsK), D-allose 6-phosphate isomerase (AlsI), and D-allulose 6-phosphate 3-epimerase (AlsE). nih.gov AlsK catalyzes the critical first step, the phosphorylation of D-allose to yield D-allose 6-phosphate. cdnsciencepub.com
Researchers utilize genetic manipulation to control the flux through this pathway. For example, specific genes can be disrupted or overexpressed to accumulate desired intermediates. Strains of E. coli with targeted gene knockouts (e.g., alse) have been created to study the function of individual enzymes in the pathway. nih.gov Furthermore, genes from the E. colials operon have been expressed in other organisms, such as rice plants, to investigate the biological effects of D-allose 6-phosphate accumulation. nih.gov In addition to the als operon enzymes, other native E. coli enzymes like D-ribose-5-phosphate isomerase B (RpiB) have been shown to act on D-allose 6-phosphate, providing further targets for metabolic engineering. researchgate.netecmdb.ca
Enzyme engineering focuses on improving the catalytic efficiency, stability, and substrate specificity of the enzymes involved in D-allose 6-phosphate synthesis. The primary enzyme for its production is D-allose kinase (AlsK), which phosphorylates D-allose using ATP. nih.gov AlsK has been purified from organisms like Aerobacter aerogenes and characterized, revealing its requirement for Mg²⁺ ions for activity. cdnsciencepub.com
A significant challenge is that some kinases exhibit broad substrate specificity; for instance, the AlsK from A. aerogenes can also phosphorylate D-glucose and D-ribose, though less efficiently than D-allose. cdnsciencepub.com Protein engineering efforts can be directed at modifying the enzyme's active site to increase its preference for D-allose, thereby enhancing the yield and purity of D-allose 6-phosphate. Understanding the three-dimensional structure of these enzymes, such as the D-allulose 6-phosphate 3-epimerase from E. coli, provides a rational basis for designing mutations that can improve production efficiency. nih.gov
Genetic Manipulation of Biosynthetic Pathways in Microbial Systems (e.g., Escherichia coli)
Derivatization for Research Probes and Functional Studies
The chemical modification of D-allose 6-phosphate to create derivatives is a key strategy for developing research tools to probe biological systems. These derivatives can serve as inhibitors, substrates for novel reactions, or molecular probes to study enzyme mechanisms.
One important application is the synthesis of analogues that act as competitive inhibitors of enzymes in related pathways. For example, derivatives of D-allose 6-phosphate have been designed and synthesized to inhibit type B ribose 5-phosphate isomerases. researchgate.net These inhibitor studies are crucial for understanding the reaction mechanisms of enzymes that recognize D-allose 6-phosphate or similar structures. researchgate.net
Furthermore, commercially available forms, such as the disodium (B8443419) salt of D-allose 6-phosphate, can be used as starting materials for further chemical modifications. biosynth.com Techniques like methylation, fluorination, or click chemistry can be applied to create a variety of derivatives. biosynth.com These modified compounds can then be used in functional studies, for example, in the synthesis of novel oligosaccharides and polysaccharides to investigate their biological roles. biosynth.com
Synthesis of D-Allose 6-Phosphate Derivatives
The synthesis of D-allose derivatives, including those related to its phosphorylated form, employs both chemical and enzymatic methods to modify the core D-allose structure. These modifications aim to create compounds with improved biological activity and bioavailability.
A notable example is the synthesis of an A6P derivative with biodegradable protecting groups. nih.gov This approach was designed to create a prodrug that could more effectively deliver A6P into cells. nih.govresearchgate.net The synthesis involved protecting the phosphate group to enhance cell permeability. nih.gov
Other synthetic strategies have focused on modifying different positions of the D-allose molecule. For instance, various deoxy-D-allose analogs and their fatty acid esters have been synthesized. tandfonline.comnih.gov These syntheses often involve multiple steps, including the creation of intermediates like 2-deoxy-D-allose tetraacetate. tandfonline.comtandfonline.com One method described is the regioselective lipase-catalyzed transesterification to produce fatty acid esters of deoxy-D-allose. tandfonline.comnih.gov
Additionally, researchers have synthesized 3-O-alkyl-D-allose derivatives, further expanding the library of modified D-allose compounds. nih.gov Chemoenzymatic approaches have also been utilized, combining the specificity of enzymes with the versatility of chemical reactions. unl.ptacs.org For example, a novel chemoenzymatic method involves an initial selective enzymatic oxidation followed by chemical reactions to produce D-allose and its derivatives with high yields. unl.pt
The table below summarizes some of the synthesized D-allose derivatives.
Table 1: Synthesized D-Allose Derivatives
| Derivative Name | Synthetic Approach | Key Feature | Reference |
| A6P derivative with biodegradable protecting groups | Chemical Synthesis | Prodrug design for enhanced cell permeability. | nih.gov |
| 6-O-decanoyl-2-deoxy-D-allose (2-DOAll-C10) | Chemical and Enzymatic Synthesis | Deoxygenation at C-2 and esterification at C-6. | tandfonline.comtandfonline.com |
| 6-O-decanoyl-1,2-dideoxy-D-allose (1,2-DOAll-C10) | Chemical and Enzymatic Synthesis | Deoxygenation at C-1 and C-2, and esterification at C-6. | tandfonline.comtandfonline.com |
| 6-O-decanoyl-1,2-didehydro-1,2-dideoxy-D-allose (1,2-DHAll-C10) | Chemical and Enzymatic Synthesis | Double bond between C-1 and C-2, and esterification at C-6. | tandfonline.comtandfonline.com |
| 3-O-alkyl-D-allose derivatives | Chemical Synthesis | Alkylation at the C-3 position. | nih.gov |
Evaluation of Biological Activity of Modified Structures
The biological activities of synthesized D-allose derivatives are evaluated through various assays to determine their potential as therapeutic agents or biological probes.
The A6P derivative with biodegradable protecting groups demonstrated higher anti-proliferative activity against a MOLT-4F human leukemia cell line compared to A6P itself. nih.govresearchgate.net This suggests that the protecting groups on the phosphate moiety are crucial for its enhanced activity. nih.gov Interestingly, this derivative induced the expression of thioredoxin-interacting protein (TXNIP) to a lesser extent than D-allose, indicating a potentially different or synergistic mechanism of cytotoxicity. nih.gov
The biological activities of deoxy-D-allose fatty acid esters have been assessed for their effects on plant growth. tandfonline.comnih.govtandfonline.com It was found that 6-O-decanoyl-2-deoxy-D-allose (2-DOAll-C10) exhibited significant inhibitory activity on plant growth, similar to D-allose and its decanoate. tandfonline.comnih.gov In contrast, 6-O-decanoyl-1,2-dideoxy-D-allose showed minimal inhibitory effect, highlighting the importance of the hydroxyl group at the C-1 position for this particular biological activity. tandfonline.comtandfonline.com Further investigation suggested that these compounds might inhibit the biosynthesis of gibberellin in plants. tandfonline.comnih.gov
Derivatives of 3-O-alkyl-D-allose have been evaluated for their anti-infective and antineoplastic activities. nih.gov
The table below summarizes the observed biological activities of some modified D-allose structures.
Table 2: Biological Activity of Modified D-Allose Structures
| Modified Structure | Biological Activity | Key Finding | Reference |
| A6P derivative with biodegradable protecting groups | Anti-proliferative activity against human leukemia cells. | Showed higher activity than A6P, suggesting the importance of the protecting groups for efficacy. | nih.gov |
| 6-O-decanoyl-2-deoxy-D-allose (2-DOAll-C10) | Plant growth inhibition. | Exhibited inhibitory activity similar to D-allose decanoate. | tandfonline.comnih.gov |
| 6-O-decanoyl-1,2-dideoxy-D-allose (1,2-DOAll-C10) | Plant growth inhibition. | Showed little inhibitory effect, indicating the importance of the C-1 hydroxyl group. | tandfonline.comtandfonline.com |
| 3-O-alkyl-D-allose derivatives | Anti-infective and antineoplastic activities. | Possess potential therapeutic properties. | nih.gov |
Future Directions and Emerging Research Avenues for D Allose 6 Phosphate 2
Elucidation of Novel Enzymatic Pathways
D-allose 6-phosphate is a key metabolite in the catabolism of D-allose, particularly in certain microorganisms. nih.gov In Escherichia coli, the metabolism of D-allose involves its conversion to D-allose 6-phosphate, which is then isomerized to D-psicose 6-phosphate and subsequently epimerized to the glycolytic intermediate D-fructose 6-phosphate. researchgate.netfrontiersin.org The enzymes central to this pathway include allose kinase, allose 6-phosphate isomerase, and D-allulose-6-phosphate 3-epimerase. nih.govresearchgate.net
Recent research has focused on constructing novel metabolic pathways for the synthesis of valuable compounds. For instance, a new formaldehyde (B43269) assimilation pathway, named the glycolaldehyde-allose 6-phosphate assimilation (GAPA) pathway, has been designed and constructed in vitro, demonstrating a high carbon yield. nih.gov This highlights the potential of D-allose 6-phosphate as a building block in synthetic biology and metabolic engineering.
Furthermore, studies are exploring the enzymatic production of D-allose itself, with D-allose 6-phosphate being a critical intermediate in some proposed biosynthetic routes. nih.govresearchgate.netresearchgate.net Enzymes like L-rhamnose isomerase and ribose-5-phosphate (B1218738) isomerase are being investigated for their ability to produce D-allose from other sugars, a process that can involve phosphorylated intermediates. nih.govresearchgate.net
Advanced Molecular and Structural Biology Investigations
Understanding the three-dimensional structure of enzymes that interact with D-allose 6-phosphate is crucial for elucidating their mechanisms and for designing inhibitors or engineering novel functionalities. Structural studies of D-allulose 6-phosphate 3-epimerase (ALSE) from E. coli K-12 have provided insights into its substrate specificity. nih.govrcsb.org The crystal structure of ALSE complexed with an inert analog of D-fructose 6-phosphate reveals the specific binding pocket for the hexulose 6-phosphate. nih.gov These studies have shown that a single amino acid difference in a loop region can alter substrate preference, demonstrating the fine-tuned nature of enzyme-substrate interactions. nih.gov
Further structural investigations into the interactions of D-allose 6-phosphate with other enzymes, such as allose kinase and allose 6-phosphate isomerase, are warranted. Such studies, utilizing techniques like X-ray crystallography and cryo-electron microscopy, will be invaluable for understanding the catalytic mechanisms and for the rational design of enzyme variants with improved or altered activities for biotechnological applications.
Systems Biology Approaches to Network Integration
The integration of D-allose 6-phosphate into genome-scale metabolic models is an emerging area of research. By incorporating the known enzymatic reactions involving this compound, researchers can better understand its role within the broader metabolic network of an organism. nih.govnih.gov These models can be used to predict metabolic fluxes and to identify potential targets for metabolic engineering to enhance the production of D-allose or other desired products. nih.goviu.edu
For example, in E. coli, the genes responsible for D-allose metabolism are organized in an operon, and their expression is inducible by D-allose. nih.govasm.org A systems-level understanding of this regulatory network, combined with metabolic modeling, can inform strategies to optimize the utilization of D-allose as a carbon source or to engineer the pathway for biotechnological purposes. The challenge of integrating data from various metabolic databases to create a comprehensive and accurate network reconstruction remains a key focus. nih.gov
Translational Research Implications
The biological activities of D-allose, the precursor to D-allose 6-phosphate, suggest potential therapeutic applications. D-allose has been shown to possess anti-cancer, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.org Research indicates that the phosphorylation of D-allose to D-allose 6-phosphate is essential for some of its biological effects. researchgate.net For instance, the growth inhibitory activity of D-allose in certain cancer cell lines is dependent on its conversion to D-allose 6-phosphate. researchgate.net A derivative of D-allose 6-phosphate has also shown anti-proliferative activity against a human leukemia cell line. fortunejournals.com
These findings open the door for translational research aimed at developing new therapeutic strategies. The enzymes involved in the metabolism of D-allose 6-phosphate could be potential drug targets. For example, inhibitors of enzymes that process D-allose 6-phosphate could be explored for their anti-cancer effects. researchgate.net Further research is needed to fully understand the mechanisms by which D-allose and its phosphorylated form exert their effects in human cells and to explore their therapeutic potential in various disease models.
Exploration in Diverse Biological Models
The study of D-allose 6-phosphate is not limited to microorganisms. Research in plant models, such as rice (Oryza sativa), has revealed a role for this compound in plant defense mechanisms. The conversion of D-allose to D-allose 6-phosphate by hexokinase is a critical step in triggering defense responses against pathogens. nih.govresearchgate.net This process involves the generation of reactive oxygen species (ROS) and the activation of defense-related genes. nih.gov Manipulating the levels of D-allose 6-phosphate, either by overexpressing D-allose kinase or D-allose 6-phosphate isomerase, has been shown to alter the plant's sensitivity to D-allose and its defense response. nih.govresearchgate.net
In hamster fibroblast cells, D-allose is taken up and converted to D-allose 6-phosphate. asm.orgnih.gov The exploration of D-allose 6-phosphate's role in a wider range of biological models, from fungi to mammalian systems, will be crucial for a comprehensive understanding of its physiological functions. These studies could uncover novel roles for this phosphorylated sugar in various cellular processes and pathways.
Q & A
Q. What methodologies are recommended for detecting and quantifying D-allose 6-phosphate (A6P) in plant tissues?
A6P can be detected using high-performance liquid chromatography (HPLC) with ABEE (4-aminobenzoic acid ethyl ester) labeling to enhance sensitivity. Phosphorylated sugars like A6P are distinguished from non-phosphorylated forms by treating extracts with phosphatase, which eliminates phosphate groups (e.g., A6P → D-allose). This approach was validated in rice leaves, where A6P levels correlated with defense responses .
Q. How does D-allose 6-phosphate integrate into central metabolic pathways in prokaryotes versus plants?
In E. coli, A6P is isomerized to D-psicose 6-phosphate (P6P) via the enzyme AlsI, which feeds into glycolysis . In plants, A6P accumulation triggers defense signaling rather than catabolism. Transgenic rice expressing E. coli AlsI showed reduced A6P levels and attenuated defense responses, confirming its distinct metabolic fate in eukaryotes .
Q. What experimental models are used to study A6P’s role in plant-pathogen interactions?
Rice (Oryza sativa) treated with D-allose is a key model. A6P induces NADPH oxidase activity, generating ROS (reactive oxygen species) that activate lesion mimic formation and defense genes (e.g., PR1, PAL). Overexpression of OsrbohC (NADPH oxidase) or suppression via AlsI transgenics validates this pathway .
Advanced Research Questions
Q. How can conflicting data on A6P’s metabolic roles across species be reconciled?
In Lactococcus lactis, galactose 6-phosphate isomerase produces A6P from D-psicose, suggesting a catabolic role . Conversely, in plants, A6P accumulation is linked to signaling. Comparative studies using isotopic tracing in transgenic organisms (e.g., Arabidopsis gin2 mutants lacking hexokinase activity) clarify tissue-specific phosphorylation and downstream effects .
Q. What strategies optimize enzymatic production of A6P for functional studies?
Recombinant enzymes like galactose 6-phosphate isomerase (LacAB from L. lactis) or L-rhamnose isomerase (from Pseudomonas stutzeri) can be engineered for higher specificity. Site-directed mutagenesis targeting substrate-binding pockets (e.g., residues involved in D-psicose vs. D-allose recognition) improves yield .
Q. How does A6P regulate ROS signaling in plant defense, and what experimental controls are critical?
A6P activates NADPH oxidase via G6PDH (glucose-6-phosphate dehydrogenase), which supplies NADPH. Controls include:
Q. What computational tools aid in predicting A6P-enzyme interactions for biotechnological applications?
Molecular docking (e.g., AutoDock Vina) and homology modeling (SWISS-MODEL) compare A6P binding to isomerases like AlsI (PDB: 2Y9X) and LacAB. Key parameters include Mg<sup>2+</sup> coordination in active sites and substrate orientation .
Methodological Considerations
Q. How to validate A6P’s role in gene regulation without confounding metabolic effects?
Q. What are the pitfalls in interpreting A6P’s effects on microbial growth inhibition?
A6P may indirectly inhibit pathogens via host priming rather than direct toxicity. Controls:
- Co-culture Xanthomonas oryzae with A6P in vitro to exclude bactericidal effects .
- Compare A6P-treated wild-type and defense-deficient plants .
Tables
Table 1. Key Enzymes in A6P Metabolism
| Enzyme | Source | Function | Reference |
|---|---|---|---|
| Galactose 6-P isomerase | Lactococcus lactis | Converts D-psicose to A6P | |
| AlsI | E. coli | Isomerizes A6P to D-psicose 6-P | |
| Hexokinase | Oryza sativa | Phosphorylates D-allose to A6P |
Table 2. Experimental Models for A6P Studies
| Model System | Application | Key Finding |
|---|---|---|
| Transgenic rice | A6P signaling in defense | ROS-dependent lesion mimicry |
| Arabidopsis gin2 | Phosphorylation-independent effects | A6P requires hexokinase activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
